molecular formula C18H14N2O3 B609654 Hnash CAS No. 1099592-35-4

Hnash

Cat. No.: B609654
CAS No.: 1099592-35-4
M. Wt: 306.32
InChI Key: ZZSJOLDICPVVAV-YBFXNURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: NSAH can be synthesized through a condensation reaction between salicylaldehyde and 2-hydroxynaphthalene-1-carbohydrazide. The reaction typically occurs in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for NSAH are not widely documented, the synthesis generally involves large-scale condensation reactions followed by purification processes such as crystallization or chromatography to ensure high purity and yield .

Types of Reactions:

    Oxidation: NSAH can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: The compound can be reduced to its corresponding hydrazine derivative.

    Substitution: NSAH can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

NSAH has a wide range of applications in scientific research:

Mechanism of Action

NSAH exerts its effects by binding to the catalytic site of human ribonucleotide reductase, inhibiting its activity. This inhibition leads to a decrease in the levels of deoxyribonucleotide triphosphates (dGTP and dATP) in the cell, causing S-phase arrest and preventing DNA synthesis. The compound’s binding affinity and competitive inhibition mode have been confirmed through various biochemical assays .

Comparison with Similar Compounds

    Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.

    Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.

Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSJOLDICPVVAV-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54009-54-0
Record name 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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